molecular formula C10H8F2N2S B1434864 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1566067-94-4

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1434864
M. Wt: 226.25 g/mol
InChI Key: JAIQUGILWUGSLX-UHFFFAOYSA-N
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Description

“4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound that belongs to the group of thiazoles. It has a molecular weight of 226.25 .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine and its derivatives are synthesized for various scientific applications. The synthesis processes often involve the creation of thiazol-2-amine derivatives incorporating difluorophenyl units and other functional groups. These compounds are explored for their antifungal, plant-growth-regulatory activities, and as potential candidates in drug discovery programs due to their structural versatility and biological activity potential (Liu, Dai, & Fang, 2011; Colella et al., 2018).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those related to 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations suggest these compounds as effective corrosion inhibitors for metals like iron, providing insights into their interaction with metal surfaces (Kaya et al., 2016).

Molecular and Electronic Structure Analysis

The compound's derivatives are characterized through various analytical techniques, including FT-IR, NMR, and X-ray diffraction, to study their molecular and electronic structures. These studies not only confirm the chemical composition but also provide insights into the physical parameters, molecular geometry, and potential applications in materials science (GayathriB. et al., 2019).

Antimicrobial Activities

Several thiazol-2-amine derivatives exhibit antimicrobial activities against a range of bacterial and fungal strains. The synthesis and evaluation of these compounds for antimicrobial efficacy highlight their potential as therapeutic agents. Research in this area focuses on identifying novel compounds with high activity and specificity against pathogenic microbes (Wardkhan et al., 2008).

Safety And Hazards

This compound is classified under the GHS07 hazard class. It may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name

4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQUGILWUGSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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